The synthesis of 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione can be achieved through several methods, with a notable procedure involving the reaction of benzylamine with 3-bromo-2,5-furandione in glacial acetic acid. The steps are outlined as follows:
The yield and purity of the product can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which indicate a mass-to-charge ratio consistent with the expected molecular weight of the compound .
The molecular structure of 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione can be described as follows:
The presence of these functional groups contributes to its reactivity and interaction with other molecules. The compound's geometry can be analyzed using X-ray crystallography or computational methods to understand its electronic properties better.
1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione participates in various chemical reactions due to its electrophilic nature:
These reactions are typically monitored through techniques such as Thin Layer Chromatography to assess progress and yield .
The mechanism of action for 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione involves several pathways depending on the reaction conditions:
Understanding these mechanisms aids in predicting the behavior of this compound in various chemical environments .
The applications of 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione are diverse:
Research continues to explore its potential uses, particularly in drug development and material innovation .
Pyrrole-2,5-dione (commonly termed maleimide) represents a privileged heterocyclic scaffold in drug design due to its versatile bioactivity profile and synthetic tractability. This core structure features an electron-deficient dicarbonyl system that facilitates interactions with biological nucleophiles, enabling modulation of diverse enzymatic targets. The non-aromatic character of the 2,5-dihydro-1H-pyrrole ring allows conformational flexibility, while the imide nitrogen provides a site for strategic functionalization to fine-tune pharmacokinetic properties.
Recent pharmacological studies underscore the significance of this scaffold:
Table 1: Biological Activities of Representative Pyrrole-2,5-dione Derivatives
N-Substituent | Biological Activity | Key Metrics | Reference |
---|---|---|---|
4-Chlorophenyl | Cholesterol absorption inhibition | IC₅₀ = 0.82 µM; > ezetimibe | [2] |
Amidrazone derivatives | Anti-inflammatory (PBMC proliferation) | 62-84% inhibition at 10 µM | |
3-Aminophenyl hybrids | Antioxidant (DPPH scavenging) | IC₅₀ = 8.3–15.2 µM | [7] |
3-Bromobenzyl | Not specified in sources | CAS 140480-94-0; MW 266.09 g/mol | [6] |
The 3-bromobenzyl group (–CH₂C₆H₄Br-3) appended to the pyrrole-2,5-dione nitrogen optimizes steric and electronic parameters for target engagement:
Table 2: Comparative Effects of Benzyl Substituent Positioning
Substituent Position | Electronic Effect | Steric Accessibility | Observed Bioactivity Trend |
---|---|---|---|
ortho-Bromobenzyl | Moderate –I effect | Restricted | Reduced enzyme binding |
meta-Bromobenzyl | Balanced –I effect | High | Optimal pocket penetration |
para-Bromobenzyl | Strong –I effect | High | Metabolic instability |
Structure-activity relationship (SAR) studies reveal that N-substitution dramatically modulates the pharmacological profile of pyrrole-2,5-diones:
Critically, the 3-bromobenzyl derivative (CAS# 140480-94-0) occupies a distinct niche:
Its molecular weight (266.09 g/mol) and polar surface area (34.5 Ų) comply with Lipinski’s rules, unlike larger analogs like dehydroabietic acid-triazole hybrids (MW > 450 g/mol) [4] [6]. The bromine atom provides a synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki coupling), enabling rapid diversification—a key advantage over non-halogenated analogs [6].
Table 3: Pharmacophore Comparison of N-Substituted Pyrrole-2,5-diones
N-Substituent | Molecular Weight (g/mol) | Notable Activities | Limitations | |
---|---|---|---|---|
3-Bromobenzyl (CAS 140480-94-0) | 266.09 | Optimized log P; Synthetic versatility | Limited in vivo data | |
3-Bromopropyl | 218.05 | Enhanced solubility | Reduced target affinity | |
Benzyl-3-bromo (mixed) | 266.09 | Antiproliferative effects | Low metabolic stability | |
Amidrazone-derived | 300–350 | Anti-inflammatory (IL-6 inhibition) | Complex synthesis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9